4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine
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Overview
Description
4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core structure, which is fused with a pyridine ring substituted with a chlorine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thienopyrimidines, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: Thienopyrimidines, including 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine, have shown promise as antitumor agents.
Biological Research: The compound has been investigated for its potential as an inhibitor of enzymes such as EZH2, which is involved in the regulation of gene expression.
Industrial Applications: Thienopyrimidines are also explored for their potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, as an EZH2 inhibitor, the compound binds to the enzyme’s active site, preventing its catalytic activity and thereby inhibiting the methylation of histone proteins . This leads to changes in gene expression and can result in the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the fused rings.
Thienopyrimidine-2,4-diones: These derivatives have a similar thienopyrimidine core but with different substituents and functional groups.
Uniqueness
4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine is unique due to the presence of the chlorine-substituted pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H6ClN3S |
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Molecular Weight |
247.70 g/mol |
IUPAC Name |
4-(6-chloropyridin-2-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H6ClN3S/c12-9-3-1-2-7(15-9)10-11-8(4-5-16-11)13-6-14-10/h1-6H |
InChI Key |
SGUOVMUFWCWUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C2=NC=NC3=C2SC=C3 |
Origin of Product |
United States |
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